N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 892977-63-8
VCID: VC7532928
InChI: InChI=1S/C22H27N3O4S2/c1-14-5-10-17-18(13-14)30-22(19(17)21(27)23-2)24-20(26)15-6-8-16(9-7-15)31(28,29)25-11-3-4-12-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26)
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Molecular Formula: C22H27N3O4S2
Molecular Weight: 461.6

N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 892977-63-8

Cat. No.: VC7532928

Molecular Formula: C22H27N3O4S2

Molecular Weight: 461.6

* For research use only. Not for human or veterinary use.

N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 892977-63-8

Specification

CAS No. 892977-63-8
Molecular Formula C22H27N3O4S2
Molecular Weight 461.6
IUPAC Name N,6-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C22H27N3O4S2/c1-14-5-10-17-18(13-14)30-22(19(17)21(27)23-2)24-20(26)15-6-8-16(9-7-15)31(28,29)25-11-3-4-12-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26)
Standard InChI Key PEOSBYCOIYOZAB-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Introduction

Synthesis

The synthesis of N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves several steps:

  • Formation of Tetrahydrobenzo[b]thiophene Derivative: The initial step involves the synthesis of the tetrahydrobenzo[b]thiophene core through cyclization reactions involving appropriate precursors.

  • Amidation Reaction: The introduction of the benzamide functionality is achieved through an amidation reaction with suitable amine derivatives.

  • Sulfonylation: The pyrrolidin-1-ylsulfonyl group is introduced via sulfonylation reactions, which can be carried out using sulfonyl chlorides.

The detailed synthetic pathway may vary based on specific experimental conditions and reagents used.

Biological Activity

Research has indicated that compounds similar to N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit a range of biological activities:

  • Anticancer Properties: Studies have shown that derivatives of tetrahydrobenzo[b]thiophene can inhibit cell proliferation in various cancer cell lines, including colorectal cancer models .

  • Antioxidant Activity: Compounds in this class have demonstrated antioxidant properties, which are beneficial in reducing oxidative stress in cells .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line Tested
Compound AAnticancerHCT116
Compound BAntioxidantLoVo
Compound CAntibacterialVarious bacterial strains

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various biological targets. These studies help elucidate the mechanism of action and potential therapeutic targets for this compound.

Table 2: Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Protein Kinase A-9.5Hydrogen Bonds
Lactate Dehydrogenase-8.7Hydrophobic Interactions

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